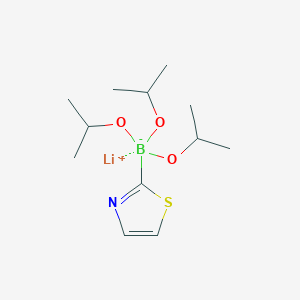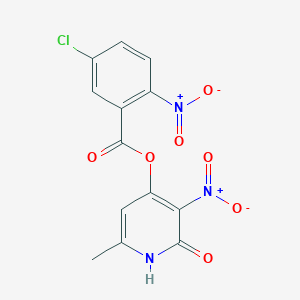
Lithium triisopropoxy(thiazol-2-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium triisopropoxy(thiazol-2-yl)borate is a chemical compound with the CAS Number: 1393823-02-3 . It has a molecular weight of 280.15 and its IUPAC name is lithium triisopropoxy (1H-1lambda3-thiazol-2-yl)borate .
Molecular Structure Analysis
The InChI code for Lithium triisopropoxy(thiazol-2-yl)borate is1S/C12H24BNO3S.Li/c1-9(2)15-13(16-10(3)4,17-11(5)6)12-14-7-8-18-12;/h7-11,18H,1-6H3;/q-1;+1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Lithium triisopropoxy(thiazol-2-yl)borate is a solid at room temperature . It should be stored at -20°C .Applications De Recherche Scientifique
Neuroprotective Properties
Lithium has garnered interest due to its neuroprotective attributes. Studies show it can protect neurons from neurotoxic secretions of HIV-1-infected macrophages, partially through pathways like phosphatidyl inositol 3-kinase/Akt and glycogen synthase kinase-3β (GSK-3β). Its neuroprotective capabilities extend to murine human immunodeficiency virus-1 encephalitis models, demonstrated by its ability to restore synaptic density and mitigate neuronal loss, linking it to potential therapeutic uses in certain brain diseases (Dou et al., 2005).
Neurogenesis and Brain Function
Lithium influences neurogenesis and brain functions significantly. Research indicates its potential to accumulate in neurogenic brain regions, impacting hippocampal neurogenesis and altering lipid profiles like sphingomyelin and cholesterol levels in the brain. This accumulation and the associated biochemical changes underscore lithium's profound impact on brain chemistry and its potential applications in neuroscientific research (Zanni et al., 2017).
Role in Neurodegenerative Diseases
Lithium's role extends to the treatment of neurodegenerative diseases, with research demonstrating its ability to reduce brain damage in animal models. This includes reducing neurological deficits and brain infarct volumes in stroke models, even when administered post-onset, highlighting its potential as a therapeutic agent in neurodegenerative conditions (Chuang et al., 2002).
Impact on Brain Development
Studies have also delved into lithium's long-term effects on brain development. Findings suggest that lithium can alter the trajectory of brain development, affecting gene expression related to the synapse and cytoskeleton. This indicates that while lithium's neuroprotective effects are pronounced, its impact on the developing brain necessitates cautious application, especially outside the context of bipolar disorder treatment (Youngs et al., 2006).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P233, P261, P264, P271, P280, P302, P304, P305, P312, P338, P340, P351, P352, P362, P403 , which provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
lithium;tri(propan-2-yloxy)-(1,3-thiazol-2-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BNO3S.Li/c1-9(2)15-13(16-10(3)4,17-11(5)6)12-14-7-8-18-12;/h7-11H,1-6H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZVFXHXFXYOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=CS1)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BLiNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium triisopropoxy(thiazol-2-yl)borate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2442301.png)
![1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442303.png)
![5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-N-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2442305.png)
![1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B2442308.png)
![(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2442309.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylacrylonitrile](/img/structure/B2442310.png)
![1-[[1-(4-Fluoro-2-methylphenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2442311.png)
![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2442313.png)


![4-[3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoyl]morpholine-3-carbonitrile](/img/structure/B2442318.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2442319.png)

